Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

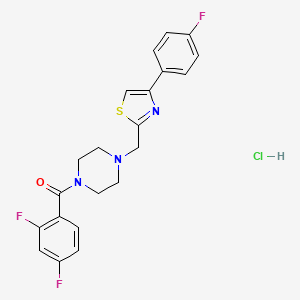

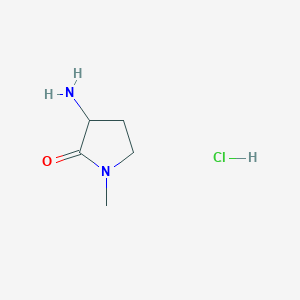

Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C9H14F3NO2 . It is used in various applications in the agrochemical and pharmaceutical industries .

Synthesis Analysis

The synthesis of Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate and its derivatives is an important area of research. The major use of these derivatives is in the protection of crops from pests . The synthesis process involves various steps and the use of different reagents .Molecular Structure Analysis

The InChI code for Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate is 1S/C9H12F3NO3/c1-2-16-8(15)5-3-4-6(14)13-7(5)9(10,11)12/h5,7H,2-4H2,1H3, (H,13,14) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate are complex and involve multiple steps. The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate has a molecular weight of 239.19 . It is a powder and should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

Compounds similar to Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate serve as versatile intermediates for synthesizing a wide range of trifluoromethyl heterocycles. These heterocycles include oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines, showcasing the compound's utility in diversifying heterocyclic chemical libraries. This is achieved through key steps involving rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, highlighting the compound's role in enabling the synthesis of structurally diverse and potentially bioactive molecules (Honey et al., 2012).

Synthesis of Functionalized Tetrahydropyridines

Ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates were synthesized through an expedient phosphine-catalyzed [4 + 2] annulation. This showcases the capability of related compounds to act as 1,4-dipole synthons in annulation reactions with N-tosylimines, leading to products with complete regioselectivity and excellent yields. Such methodologies underscore the importance of these compounds in constructing complex nitrogen-containing rings, which are prevalent in many bioactive molecules (Zhu et al., 2003).

Synthesis of Coumarin Derivatives

The synthesis of coumarin derivatives incorporating a thiazolidin-4-one ring from compounds related to Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate further demonstrates the compound's utility in medicinal chemistry. These derivatives were synthesized through a multi-step process, starting from key intermediates like ethyl 2-oxo-2H-chromene-3-carboxylate. Such compounds have been evaluated for their biological properties, including antibacterial activity, showcasing the potential of these derivatives in the development of new therapeutic agents (Ramaganesh et al., 2010).

Anticancer Agent Synthesis

Furthermore, the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids from related compounds suggests potential applications in cancer therapy. These hybrids were evaluated as anticancer agents, with some showing promising activity. This underscores the compound's role in the design and development of novel anticancer agents, highlighting the importance of such compounds in medicinal chemistry research (Rehman et al., 2018).

Safety And Hazards

Direcciones Futuras

The future directions of research on Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate and its derivatives are promising. It is expected that many novel applications of these compounds will be discovered in the future . This includes potential uses in the agrochemical and pharmaceutical industries .

Propiedades

IUPAC Name |

ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3NO3/c1-2-16-8(15)5-3-4-6(14)13-7(5)9(10,11)12/h5,7H,2-4H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJOFEDTZYZRAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)NC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2925097.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2925098.png)

![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2925100.png)

![3,6-dichloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2925102.png)

![ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate](/img/no-structure.png)

![N-(4-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2925113.png)

![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2925115.png)

![1-(4-bromophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2925117.png)